molecular formula C21H26N4O4S B298122 N-[3-(N-{[3,5-dimethyl(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide

N-[3-(N-{[3,5-dimethyl(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide

Cat. No. B298122
M. Wt: 430.5 g/mol
InChI Key: BNKMOUZMWUGRAJ-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(N-{[3,5-dimethyl(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide, commonly known as DMEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMEA is a synthetic compound that was first synthesized by researchers in the early 2000s, and since then, it has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DMEA is not fully understood. However, studies have shown that DMEA can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DMEA can also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
DMEA has been shown to have several biochemical and physiological effects. Studies have shown that DMEA can induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation. DMEA has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMEA in lab experiments is its potent anti-cancer properties. DMEA has been shown to be effective against a wide range of cancer cell lines, and it can induce apoptosis in cancer cells at low concentrations. However, one of the limitations of using DMEA in lab experiments is its toxicity. DMEA has been shown to be toxic to normal cells at high concentrations, and it can cause side effects such as liver damage.

Future Directions

There are several future directions for the research on DMEA. One of the most promising directions is the development of DMEA-based drugs for the treatment of cancer and neurodegenerative disorders. Researchers are also exploring the use of DMEA in combination with other drugs to enhance its anti-cancer properties and reduce its toxicity. Furthermore, researchers are investigating the potential applications of DMEA in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, DMEA is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMEA has been studied extensively for its biochemical and physiological effects, and it has shown promising results in the treatment of cancer and neurodegenerative disorders. While there are limitations to using DMEA in lab experiments, the future directions for research on DMEA are promising, and it is likely that DMEA will continue to be an important compound in scientific research for years to come.

Synthesis Methods

The synthesis of DMEA is a complex process that involves several steps. The first step involves the preparation of 3,5-dimethylaniline, which is then reacted with methylsulfonyl chloride to form 3,5-dimethyl(methylsulfonyl)aniline. The second step involves the reaction of 3,5-dimethyl(methylsulfonyl)aniline with acetylacetone to form N-{[3,5-dimethyl(methylsulfonyl)anilino]acetyl}acetone. The final step involves the reaction of N-{[3,5-dimethyl(methylsulfonyl)anilino]acetyl}acetone with hydrazine hydrate and phenylacetyl chloride to form DMEA.

Scientific Research Applications

DMEA has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of DMEA is in the field of cancer research. Studies have shown that DMEA has potent anti-cancer properties, and it can induce apoptosis in cancer cells. DMEA has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

N-[3-(N-{[3,5-dimethyl(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide

Molecular Formula

C21H26N4O4S

Molecular Weight

430.5 g/mol

IUPAC Name

N-[(E)-1-(3-acetamidophenyl)ethylideneamino]-2-(3,5-dimethyl-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C21H26N4O4S/c1-14-9-15(2)11-20(10-14)25(30(5,28)29)13-21(27)24-23-16(3)18-7-6-8-19(12-18)22-17(4)26/h6-12H,13H2,1-5H3,(H,22,26)(H,24,27)/b23-16+

InChI Key

BNKMOUZMWUGRAJ-XQNSMLJCSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N(CC(=O)N/N=C(\C)/C2=CC(=CC=C2)NC(=O)C)S(=O)(=O)C)C

SMILES

CC1=CC(=CC(=C1)N(CC(=O)NN=C(C)C2=CC(=CC=C2)NC(=O)C)S(=O)(=O)C)C

Canonical SMILES

CC1=CC(=CC(=C1)N(CC(=O)NN=C(C)C2=CC(=CC=C2)NC(=O)C)S(=O)(=O)C)C

Origin of Product

United States

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